6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one
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Description
6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one is a useful research compound. Its molecular formula is C17H21N5O and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.17461031 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The compound acts as a highly potent, selective, and orally bioavailable inhibitor of ALK5 . It binds to the ALK5 receptor and inhibits its kinase activity, thereby disrupting the TGF-β signaling pathway .
Biochemical Pathways
By inhibiting the ALK5 receptor, the compound disrupts the TGF-β signaling pathway . This pathway is involved in a wide range of cellular processes, and its disruption can lead to various downstream effects, including changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It has a high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . It also has an oral bioavailability of 51%, indicating that a significant proportion of the compound is absorbed into the bloodstream when taken orally .
Result of Action
The inhibition of the ALK5 receptor by the compound leads to a disruption of the TGF-β signaling pathway . This can result in various molecular and cellular effects, depending on the specific cellular context. For example, it can lead to changes in cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
6-methyl-2-pyridin-4-ylspiro[5H-pyrazolo[1,5-d][1,2,4]triazine-7,1'-cycloheptane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-21-17(8-4-2-3-5-9-17)22-15(16(23)20-21)12-14(19-22)13-6-10-18-11-7-13/h6-7,10-12H,2-5,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWMSHIGXPWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2(CCCCCC2)N3C(=CC(=N3)C4=CC=NC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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